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Abstract
G protein-coupled receptor 35 (GPR35) has emerged as a critical regulator of gastrointestinal

(GI) physiology and pathophysiology. Predominantly expressed in the intestinal tract and on

various immune cells, GPR35 is implicated in the modulation of inflammatory responses,

mucosal barrier integrity, and cell proliferation. Its association with inflammatory bowel disease

(IBD) and colorectal cancer (CRC) has positioned it as a promising therapeutic target. This

technical guide provides an in-depth overview of GPR35 function in GI tissues, detailing its

signaling pathways, the quantitative effects of its modulators, and comprehensive experimental

protocols for its study.

Introduction to GPR35 in the Gastrointestinal Tract
GPR35 is a class A rhodopsin-like G protein-coupled receptor. In the gastrointestinal tract, its

expression is most prominent in the colon and small intestine, specifically within intestinal

epithelial cells (including goblet cells and crypt enterocytes) and various immune cell

populations such as macrophages, dendritic cells, and T cells.[1][2][3][4] This widespread

expression underscores its multifaceted role in maintaining gut homeostasis and its

involvement in disease states.

GPR35 is activated by a range of endogenous and synthetic ligands. The tryptophan

metabolite kynurenic acid (KYNA) is a proposed endogenous agonist, although its potency
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varies across species.[1][4] Other potential endogenous activators include lysophosphatidic

acid (LPA) and the chemokine CXCL17.[1][4] A variety of synthetic agonists and antagonists

have been developed, providing valuable tools for elucidating the function of GPR35.

Functionally, GPR35 signaling has been shown to be protective in models of colitis by

promoting mucosal repair and maintaining epithelial barrier integrity.[1][5] Conversely, it has

also been implicated in promoting tumorigenesis in colorectal cancer.[1] This dual role

highlights the complexity of GPR35 signaling and the importance of understanding its context-

dependent functions.

GPR35 Expression in Gastrointestinal Tissues
The expression of GPR35 is a key determinant of its function in the gut. While high expression

is consistently reported in the colon and small intestine, the relative levels in different cell types

can influence physiological outcomes.
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Tissue/Cell
Type

Expression
Level

Method Species Reference

Colon (Healthy) High mRNA Human, Mouse [2][3]

Small Intestine

(Healthy)
High mRNA Human, Mouse [3][6]

Stomach

(Healthy)
Lower mRNA Human, Mouse [1][3]

Colorectal

Cancer Tissue

Significantly

higher than

healthy margin

qRT-PCR Human [7]

Intestinal

Epithelial Cells
Prominent

scRNA-seq,

Reporter Mice
Mouse [1][8]

Goblet Cells High scRNA-seq Mouse [8]

Intestinal

Macrophages
High Reporter Mice Mouse [1][8]

Intestinal

Dendritic Cells
High - Mouse [1]

This table summarizes relative expression levels. Absolute quantitative data on protein

expression across different GI segments and immune cell subsets remains an area for further

investigation.

GPR35 Signaling Pathways in Gastrointestinal
Tissues
GPR35 activation initiates a complex network of intracellular signaling cascades through

coupling to multiple G protein subtypes and through G protein-independent mechanisms

involving β-arrestins. The primary signaling arms include Gαi/o, Gα12/13, and β-arrestin

pathways, often culminating in the phosphorylation of extracellular signal-regulated kinases 1

and 2 (ERK1/2).[5][9]
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Gα-Protein Dependent Signaling
Gαi/o Pathway: Coupling to Gαi/o proteins typically leads to the inhibition of adenylyl cyclase,

resulting in decreased intracellular cyclic AMP (cAMP) levels. This can subsequently

influence downstream pathways, including the MAPK/ERK cascade.[9]

Gα12/13 Pathway: GPR35 can couple to Gα12/13, leading to the activation of RhoA. This

pathway is crucial for regulating cytoskeletal dynamics, which is important for processes

such as cell migration.[1]

Gαq Pathway: In some contexts, GPR35 has been shown to signal through Gαq, leading to

the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

[5]

β-Arrestin Dependent Signaling
Upon agonist binding, GPR35 is phosphorylated, leading to the recruitment of β-arrestins. This

interaction not only mediates receptor desensitization and internalization but also initiates G

protein-independent signaling. β-arrestins can act as scaffolds for components of the MAPK

cascade, facilitating the activation of ERK1/2.[5][9] Interestingly, there is evidence of biased

agonism, where certain ligands preferentially activate G protein or β-arrestin pathways. For

instance, kynurenic acid is a poor recruiter of β-arrestin compared to synthetic agonists like

zaprinast and pamoic acid.[5] Furthermore, GPR35 exhibits constitutive (agonist-independent)

activity that appears to be biased towards Gα12/13 signaling, which plays a role in maintaining

gut barrier permeability.[10][11]

Signaling Pathway Diagrams
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Caption: GPR35 Agonist-Induced Signaling Pathways.
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Caption: General Experimental Workflow for GPR35 Functional Studies.

Quantitative Data on GPR35 Modulators
The pharmacological characterization of GPR35 modulators is essential for understanding their

therapeutic potential. The following tables summarize the potency of various agonists and

antagonists from the literature.

Table 4.1: GPR35 Agonist Potency
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Agonist Species
Assay
Type

Cell Line pEC50
EC50
(nM)

Referenc
e

Zaprinast Human

β-Arrestin

Recruitmen

t

CHO-K1 ~6.1 ~840 [12]

Rat

Calcium

Mobilizatio

n

HEK293 ~7.8 ~16 [12]

Lodoxamid

e
Human

AP-TGF-α

Release
- 9.0 1 [13]

Pamoic

Acid
Human

β-Arrestin

Recruitmen

t

- - 79 [14]

YE120 Human
DMR / β-

Arrestin
- - 32.5 [14]

Kynurenic

Acid
Human - - 217 µM - [1]

Rat - - 66 µM - [1]

Compound

4b
Human

β-Arrestin

Recruitmen

t

- - 76.0 [15]

Mouse

β-Arrestin

Recruitmen

t

- - 63.7 [15]

Rat

β-Arrestin

Recruitmen

t

- - 77.8 [15]

Table 4.2: GPR35 Antagonist Potency
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Antagonist Species Assay Type pIC50 IC50 (nM) Reference

ML-145 Human - - ~25 [1]

Mouse - No Response - [1]

Rat - No Response - [1]

CID2745687 Human - - ~200 [1]

Mouse - No Response - [1]

Rat - No Response - [1]

ML-194 Human - - ~200 [1]

Detailed Experimental Protocols
β-Arrestin Recruitment Assay (Enzyme Fragment
Complementation)
This assay measures the interaction between GPR35 and β-arrestin upon agonist stimulation.

Cell Line: CHO-K1 or HEK293 cells stably co-expressing GPR35 tagged with a small

enzyme fragment (e.g., ProLink™) and β-arrestin tagged with the larger complementing

enzyme fragment (e.g., Enzyme Acceptor).

Procedure:

Cell Plating: Seed cells in a 384-well white, solid-bottom plate at an optimized density and

incubate overnight.

Compound Preparation: Prepare serial dilutions of test compounds.

Agonist Stimulation: Add diluted compounds to the cell plate and incubate at 37°C for 90

minutes.

Signal Detection: Add the detection reagent containing the chemiluminescent substrate.

Incubate at room temperature for 60 minutes in the dark.
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Data Acquisition: Read luminescence on a plate reader.

Data Analysis: Normalize data to vehicle control (0% activation) and a reference full

agonist (100% activation). Fit the concentration-response data to a four-parameter logistic

equation to determine EC50 values.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used model to study IBD and the role of GPR35 in intestinal inflammation.

Animals: GPR35 knockout and wild-type littermate mice.

Procedure:

Induction of Colitis: Administer 2-5% (w/v) DSS in the drinking water for 5-7 days.

Monitoring: Monitor mice daily for body weight loss, stool consistency, and presence of

blood in the stool to calculate the Disease Activity Index (DAI).

Termination: At the end of the study, euthanize the mice and collect colon tissue.

Analysis:

Measure colon length.

Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess

tissue damage, inflammation, and crypt loss.

Homogenize a portion of the colon for RNA or protein extraction to analyze cytokine

expression (e.g., by qRT-PCR) or protein phosphorylation (e.g., by Western blot).

Western Blot for Phospho-ERK1/2
This protocol allows for the quantification of GPR35-mediated ERK1/2 activation.[9][16]

Procedure:

Cell Culture and Treatment: Culture cells (e.g., HEK293 expressing GPR35 or a colon

epithelial cell line) and serum-starve overnight to reduce basal ERK phosphorylation. Treat
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with GPR35 modulators for various times (e.g., 5-30 minutes).

Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine protein concentration of the lysates (e.g., BCA assay).

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer

to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour.

Incubate with a primary antibody specific for phosphorylated ERK1/2 overnight at 4°C.

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total

ERK1/2 to normalize for protein loading.

Data Analysis: Quantify band intensities using densitometry software.

Scratch (Wound Healing) Assay
This assay assesses the effect of GPR35 modulation on cell migration, a key process in

mucosal repair.[17][18][19][20]

Procedure:

Cell Seeding: Seed cells (e.g., a colon epithelial cell line) in a 6-well or 12-well plate and

grow to a confluent monolayer.

Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.

Washing: Gently wash with PBS to remove detached cells.
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Treatment: Add fresh medium containing the GPR35 modulator or vehicle control.

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8

hours) until the wound is closed.

Analysis: Measure the area of the scratch at each time point using image analysis

software (e.g., ImageJ) to quantify the rate of wound closure.

Conclusion and Future Directions
GPR35 is a multifaceted receptor in the gastrointestinal tract with significant implications for

IBD and colorectal cancer. Its complex signaling, involving multiple G proteins and β-arrestin,

offers various avenues for therapeutic intervention. The development of modulators with

specific signaling biases may provide opportunities to selectively target the protective or pro-

proliferative functions of GPR35. Future research should focus on further delineating the cell-

type-specific functions of GPR35 in the gut, identifying its definitive endogenous ligands, and

exploring the therapeutic potential of GPR35 modulators in preclinical and clinical settings. The

experimental protocols and quantitative data presented in this guide provide a solid foundation

for researchers to advance our understanding of this important therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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